molecular formula C7H11F2N B1442521 cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole CAS No. 1251008-46-4

cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole

Cat. No. B1442521
M. Wt: 147.17 g/mol
InChI Key: AXWZHQLOPCLIMR-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole is a chemical compound with the molecular formula C7H11F2N . It is available from various suppliers for research purposes .


Molecular Structure Analysis

The molecular structure of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole consists of 7 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom . The average mass of the molecule is 147.166 Da, and the monoisotopic mass is 147.085953 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole are not fully detailed in the search results. For comprehensive data, it would be advisable to refer to material safety data sheets (MSDS) or similar resources provided by the manufacturer or supplier .

Scientific Research Applications

Overview of Pyrrole-Based Compounds Pyrrole and its derivatives, including cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole, have been extensively studied for their bioactive properties. Pyrrole-based compounds have demonstrated significant pharmaceutical potential due to their structural similarity to natural products and presence in various drugs. A comprehensive review by Petri et al. (2020) highlights the anticancer, antimicrobial, and antiviral activities of pyrrole-based compounds, underscoring their relevance in medicinal chemistry and drug development. The review emphasizes the critical role of the pyrrole nucleus as a pharmacophore unit in many drugs, indicating the ongoing interest in these compounds for therapeutic applications Petri et al., 2020.

Diketopyrrolopyrroles and Optical Properties Grzybowski and Gryko (2015) discuss diketopyrrolopyrroles, a class of pyrrole-based dyes, focusing on their synthesis, reactivity, and optical properties. This review underscores the wide-ranging applications of these dyes, from high-quality pigments to fluorescence imaging, highlighting their significance in both academic and applied research. The authors note the strong bathochromic shift and enhanced optical properties of these compounds, attributing these characteristics to the pyrrole-based structure. This work suggests the potential of cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole and related structures in the development of advanced materials and optical devices Grzybowski & Gryko, 2015.

N-Confused Calix[4]pyrroles Anzenbacher et al. (2006) review N-confused calix[4]pyrroles (NCCPs), showcasing their unique anion-binding properties distinct from regular calix[4]pyrroles. The review explores the synthesis and anion-binding capabilities of NCCPs, emphasizing their potential in anion sensing and binding applications. This research indicates the versatility of pyrrole-based compounds in creating novel receptors and sensors, potentially including derivatives like cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole, for various analytical and environmental monitoring purposes Anzenbacher et al., 2006.

Safety And Hazards

The safety data sheet for cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole indicates that it is intended for research and development use only, and not for medicinal or household use . For detailed safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

(3aR,6aS)-4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWZHQLOPCLIMR-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@H]2[C@H]1CNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4,4-Difluorooctahydrocyclopenta[c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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